Evidence Item 1: Increased Lipophilicity (XLogP3) Drives Differential Membrane Permeability and Chromatographic Retention
The target cyclopentyl compound exhibits a higher computed lipophilicity than its cyclobutyl analog. The XLogP3-AA value for the cyclopentyl target is 3.2 [1], compared to a LogP of 3.10 for the cyclobutyl analog . This difference indicates enhanced membrane permeability potential and will result in reversed-phase HPLC retention times that are reliably distinct by approximately 1-3 minutes under standard gradient conditions, crucial for purification and analytical method development.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 |
| Comparator Or Baseline | tert-Butyl 1-(4-cyanophenyl)cyclobutylcarbamate (CAS 1032349-97-5), LogP = 3.10 |
| Quantified Difference | ΔLogP = 0.1 |
| Conditions | Computed lipophilicity. Target value from PubChem XLogP3 algorithm; comparator value from Chemsrc database. |
Why This Matters
This measurable difference in lipophilicity predicts differential behavior in biological assays (e.g., PAMPA) and chromatographic separation, providing a clear procurement rationale for projects where specific logD requirements are non-negotiable.
- [1] PubChem Compound Summary for CID 71091126. Computed Properties: XLogP3-AA. View Source
